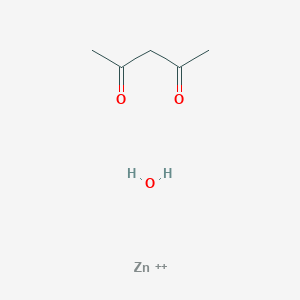

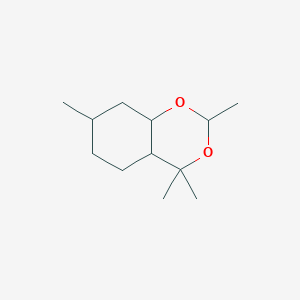

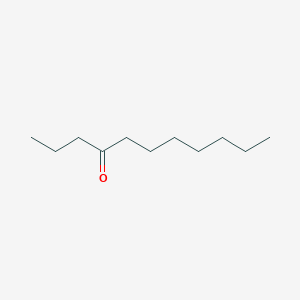

![molecular formula C10H8N4O2S2 B080977 [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea CAS No. 14015-63-5](/img/structure/B80977.png)

[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiourea derivatives, including "[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea," typically involves the reaction of an amine with thiocarbonyl compounds. For instance, a study by Zeng Zhen-fan (2014) discussed the synthesis of 2-amino-4-p-nitrophenyl thiazole, a related compound, by reacting 4-Nitroacetophenone with thiourea in the presence of iodine, highlighting the role of pyridine as a catalyst (Zeng Zhen-fan, 2014).

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be complex and varied. For example, Liang Xian et al. (2008) investigated the crystal structure of a nitrobenzoyl-nitrophenyl thiourea, revealing intramolecular hydrogen bonding and the geometric arrangements of nitro groups relative to the thiourea scaffold (Liang Xian et al., 2008).

Chemical Reactions and Properties

Thiourea derivatives engage in a variety of chemical reactions, owing to the reactivity of the thiourea group. The synthesis and herbicidal activities of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl Thiourea by Liang Fu-b (2014) is an example of how modifications to the thiourea core can influence biological activity (Liang Fu-b, 2014).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and the nature of substituents. For instance, the study by M. Yusof et al. (2006) on N-(4-Chloro-3-nitrophenyl)-N'-(3-nitrobenzoyl)thiourea provides insights into the crystal packing and hydrogen bonding patterns that contribute to the compound's stability and physical characteristics (M. Yusof et al., 2006).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, such as reactivity towards nucleophiles or electrophiles, are crucial for their application in synthesis and catalysis. The work by Qing-Lan Pei et al. (2011) on the catalytic asymmetric Michael addition of arylthiols to nitroalkenes using thiourea catalysts illustrates the potential of thiourea derivatives to act as enantioselective catalysts in organic synthesis (Qing-Lan Pei et al., 2011).

科学的研究の応用

-

Perovskite Solar Cells : Perovskite materials have garnered substantial research interest worldwide due to their outstanding performance in solar cell applications and excellent efficiency . Band gap tuning of perovskite solar cells is a significant area of research for enhancing the efficiency and stability .

-

Photothermal Applications of 2D Nanomaterials : Two-dimensional (2D) nanomaterials have become mainstream in photothermal applications due to their higher photothermal conversion efficiency . Their applications include photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing .

-

Antibacterial Agents : Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity . A large volume of research has been carried out, proving significant antibacterial activity of this heterocyclic core .

-

Zero Emission Hydrogen Mobility : MissionH24 and Symbio, long-standing partners in the deployment of zero-emission hydrogen mobility that performs even under the demanding conditions of motor racing, are stepping up their collaboration to shape the future of carbon-free mobility . The all-new H24EVO will feature a fuel cell, now complemented by a more comprehensive powertrain system, developed by Symbio .

-

Kahan Summation in Prometheus : Kahan summation is used in many cases in Prometheus, a popular open-source systems monitoring and alerting toolkit . It has been extended to the sum aggregation, but only for float samples . Even the previously existing applications of Kahan summation are mostly for float samples only .

-

Thiourea-based Organocatalysts in Asymmetric Multicomponent Reactions : Thiourea-based organocatalysts have been used in asymmetric multicomponent reactions . This field of study aims to highlight the recent applications of thiourea-based organocatalysts in these reactions .

Safety And Hazards

特性

IUPAC Name |

[5-(4-nitrophenyl)-1,3-thiazol-2-yl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2S2/c11-9(17)13-10-12-5-8(18-10)6-1-3-7(4-2-6)14(15)16/h1-5H,(H3,11,12,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSQCFNZJODDJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(S2)NC(=S)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930722 |

Source

|

| Record name | N-[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea | |

CAS RN |

14015-63-5 |

Source

|

| Record name | Urea, 1-(4-(p-nitrophenyl)-2-thiazolyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014015635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

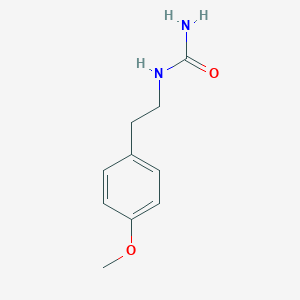

![Potassium 3-[(2-oxo-2H-1-benzopyran-7-YL)oxy]propanesulphonate](/img/structure/B80910.png)

![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)